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molecular formula C7H8OS B156131 4-(Methylthio)phenol CAS No. 1073-72-9

4-(Methylthio)phenol

Cat. No. B156131
M. Wt: 140.2 g/mol
InChI Key: QASBCTGZKABPKX-UHFFFAOYSA-N
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Patent
US07994331B2

Procedure details

Methyl iodide (18.5 ml) and potassium carbonate (28.7 g) were added to an acetone (250 ml) solution of 4-hydroxythiophenol (25 g) in a water bath, and stirred at room temperature for 5 hours. The salt was removed through filtration, the solvent was evaporated away under reduced pressure, diethyl ether was added to it, and extracted with aqueous 2 N sodium hydroxide solution. The resulting aqueous layer was made acidic with aqueous 6 N hydrochloric acid solution, extracted with diethyl ether, and the organic layer was washed with aqueous saturated sodium chloride solution. After this was dried, the solvent was evaporated away under reduced pressure to obtain 4-(methylsulfanyl)phenol as a pale yellow solid.
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CI.[C:3](=O)([O-])[O-].[K+].[K+].[OH:9][C:10]1[CH:15]=[CH:14][C:13]([SH:16])=[CH:12][CH:11]=1>CC(C)=O>[CH3:3][S:16][C:13]1[CH:14]=[CH:15][C:10]([OH:9])=[CH:11][CH:12]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
18.5 mL
Type
reactant
Smiles
CI
Name
Quantity
28.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 g
Type
reactant
Smiles
OC1=CC=C(C=C1)S
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The salt was removed through filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure, diethyl ether
ADDITION
Type
ADDITION
Details
was added to it
EXTRACTION
Type
EXTRACTION
Details
extracted with aqueous 2 N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
the organic layer was washed with aqueous saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
After this was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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